molecular formula C22H24N6O3 B2535961 3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide CAS No. 2191265-31-1

3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide

Cat. No.: B2535961
CAS No.: 2191265-31-1
M. Wt: 420.473
InChI Key: OFARMUHZHCNNAU-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide is a synthetic small molecule featuring a pyrazole-carboxamide core linked to a phenylpiperazine scaffold. This structure combines two pharmacologically significant motifs: the 1H-pyrazole-4-carboxamide and the N-arylpiperazine. The 1H-pyrazole-4-carboxamide moiety is a privileged structure in medicinal and agricultural chemistry. Compounds with this core, such as the antifungal agent pydiflumetofen, have demonstrated potent activity by targeting essential biological processes like mitochondrial function . Similarly, this scaffold is found in molecules investigated as allosteric modulators for G-protein coupled receptors (GPCRs), such as the cannabinoid CB1 receptor . The presence of the 3-methoxy substituent on the pyrazole ring is a key structural feature that can influence the molecule's electronic properties, lipophilicity, and overall binding affinity to biological targets. The molecule is further functionalized with a 4-(pyridin-2-yl)piperazine group. The piperazine ring, especially when substituted with an aromatic nitrogen heterocycle like pyridine, is a common feature in many bioactive compounds and approved drugs . This subunit often contributes to favorable solubility and serves as a critical pharmacophore for interaction with enzymatic targets, particularly in kinase inhibition . The combined presence of these elements suggests potential for interaction with a range of protein targets, including kinases and GPCRs, making it a valuable tool for probe discovery and lead optimization in drug development research. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c1-26-15-18(21(25-26)31-2)20(29)24-17-8-6-16(7-9-17)22(30)28-13-11-27(12-14-28)19-5-3-4-10-23-19/h3-10,15H,11-14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFARMUHZHCNNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazole Ring: This step involves the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an electrophilic intermediate.

    Coupling with the Pyridine Ring: The final step involves the coupling of the pyrazole-piperazine intermediate with a pyridine derivative, typically using a coupling reagent such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. The characterization is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Both 1H^{1}H and 13C^{13}C NMR are used to confirm the structure.
  • Mass Spectrometry (MS) : Utilized for determining molecular weight and structural elucidation.
  • Infrared Spectroscopy (IR) : Helps in identifying functional groups present in the compound.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit promising anticancer activities. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific compound may interact with various signaling pathways, including those related to angiogenesis and metastasis.

Antimicrobial Effects

The compound has demonstrated efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These effects are often evaluated using disc diffusion methods, where the zone of inhibition is measured to assess antimicrobial potency.

Neurological Disorders

Compounds with similar structures have been explored as potential treatments for neurological disorders due to their ability to modulate neurotransmitter systems. The piperazine moiety in the structure may enhance binding affinity to muscarinic receptors, making it a candidate for treating conditions like schizophrenia or Alzheimer's disease.

Anti-inflammatory Activity

Studies suggest that pyrazole derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). This action could be beneficial in managing conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Prabhakar et al. (2024)Evaluated antibacterial activity against S. aureus and E. coliCompound showed significant antimicrobial properties
Zhang et al. (2008)Investigated anticancer effects on various cancer cell linesIndicated potential for development as an anticancer agent
Wei et al. (2006)Assessed neuroprotective effects in animal modelsSuggested efficacy in treating neurodegenerative diseases

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues in Pyrazole-Sulfonamide Scaffolds

Compounds from –4 share a pyrazole-carboxamide core but replace the piperazine-pyridine moiety with sulfonamide groups. For example:

  • Compound 1 : 3-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide
    • Key differences : Sulfonamide linkage instead of piperazine-carbonyl; lacks methoxy and methyl groups on pyrazole.
    • Biological relevance : Demonstrated apoptosis-inducing activity in colon cancer cells (IC₅₀ = 2.1 µM) .
  • Compound 13: 3-Amino-5-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)-1-(p-tolyl)-1H-pyrazole-4-carboxamide Key differences: Additional amino and aryl substituents on pyrazole; sulfonamide retained. Synthesis: Yielded 77% via hydrazine cyclization .

Piperazine-Linked Analogues

  • Compound 28 (): 4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide Key similarities: Piperazine-carboxamide linkage; pyridine substituent. Key differences: Benzooxazine-propanoyl group instead of pyrazole-carboxamide. Synthesis: 10% yield via coupling reactions .
  • Compound A3 () : N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide

    • Key differences : Quinazoline core replaces pyrazole; fluorophenyl substituent.
    • Molecular weight : 410.18 g/mol .

Functional Group Impact on Activity

  • Pyridine vs. Sulfonamide : The target compound’s piperazine-pyridine group may enhance solubility and receptor binding compared to sulfonamide-based analogs, which rely on hydrogen bonding via SO₂ .
  • Methoxy and Methyl Groups : These substituents could modulate metabolic stability, as seen in , where a trifluoromethyl group improved bioavailability in a related pyrazole-carboxamide .
Table 2: Spectroscopic Data Comparison
Compound IR (cm⁻¹) ¹H-NMR (Key Signals) Molecular Formula
Target Compound ~1690 (C=O), ~3048 (CH arom.) δ 3.3 (OCH₃), 3.7 (N-CH₃), 8.5 (pyridine H) C₂₃H₂₅N₇O₃ (hypothesized)
Compound 1 1690 (C=O), 1315 (SO₂) δ 8.5 (pyridine H), 7.8 (sulfamoyl NH) C₁₆H₁₄N₆O₃S
Compound 28 1689 (C=O) δ 4.59 (O-CH₂-CO), 8.48 (pyridine H) C₂₁H₂₄N₅O₄

Biological Activity

3-Methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structure includes a methoxy group and a piperazine moiety, which are essential for its biological activity.

Antifungal Activity

Research has shown that derivatives of pyrazole compounds exhibit antifungal properties. In one study, synthesized N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamides demonstrated significant antifungal activity against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. Compounds with similar structures to 3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide showed over 50% inhibition at concentrations of 100 µg/mL, outperforming standard fungicides like carboxin and boscalid .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. A review highlighted that certain compounds exhibited selective inhibition of COX enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, some derivatives demonstrated IC50 values comparable to diclofenac sodium, a well-known anti-inflammatory drug . The compound's structure suggests it may similarly inhibit COX enzymes, contributing to its potential as an anti-inflammatory agent.

Antitumor Activity

Emerging evidence indicates that pyrazole derivatives may possess antitumor effects. A study on related compounds showed promising results against various cancer cell lines, suggesting that the incorporation of specific substituents could enhance cytotoxicity . The presence of the piperazine and pyridine groups in the structure may facilitate interactions with biological targets involved in tumor progression.

The precise mechanisms by which 3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as COX, leading to reduced inflammation.
  • Cellular Interaction : The piperazine moiety could enhance cellular uptake and interaction with specific receptors or proteins involved in disease processes.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

StudyFindings
Sivaramakarthikeyan et al. (2022) Reported significant anti-inflammatory activity with selectivity for COX-2 inhibition in related pyrazole compounds .
Abdellatif et al. (2020) Demonstrated potent antifungal activity against multiple strains with derivatives showing over 50% inhibition .
MDPI Review (2021) Summarized various biological activities of substituted pyrazoles, emphasizing their potential in treating inflammatory diseases and cancer .

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